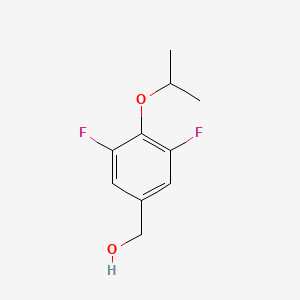

(3,5-Difluoro-4-isopropoxyphenyl)methanol

Description

(3,5-Difluoro-4-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with a methanol group. This compound is used primarily in research and development settings.

Properties

IUPAC Name |

(3,5-difluoro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYRKWQTBYUHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-isopropoxyphenyl)methanol typically involves the reaction of 3,5-difluoro-4-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-isopropoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,5-difluoro-4-isopropoxybenzaldehyde or 3,5-difluoro-4-isopropoxybenzoic acid.

Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.

Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

(3,5-Difluoro-4-isopropoxyphenyl)methanol has been investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. Its structure allows for interaction with specific enzymes, which could lead to new anti-inflammatory drugs .

- Anticancer Activity : Preliminary studies suggest that it exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating potent efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.004 – 0.046 |

| HeLa (Cervical) | 0.035 – 0.075 |

| A549 (Lung) | Not specified |

Biological Research

The compound's unique structure makes it a valuable tool in biological assays:

- Enzyme Inhibition Studies : It has been utilized in studies examining enzyme inhibition mechanisms, particularly those related to metabolic pathways associated with diseases such as diabetes and neurodegeneration .

- Probe in Biochemical Assays : The compound serves as a probe for studying various biochemical pathways, including those involved in lipid metabolism and oxidative stress responses .

Material Science

In addition to its biological applications, this compound is being explored for use in material science:

- Synthesis of Advanced Materials : Its chemical properties allow it to act as a building block in the synthesis of novel materials with potential applications in electronics and photonics .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound using various cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy against specific types of cancer. The introduction of additional functional groups was found to lower IC50 values significantly, suggesting a promising avenue for drug development.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research focusing on the anti-inflammatory effects of this compound revealed that it inhibits the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and cardiovascular diseases. The study demonstrated that treatment with this compound led to reduced levels of inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms and the isopropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Difluoro-4-methoxyphenyl)methanol

- 3,5-Difluoro-4-ethoxyphenyl)methanol

- 3,5-Difluoro-4-propoxyphenyl)methanol

Uniqueness

(3,5-Difluoro-4-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs.

Biological Activity

(3,5-Difluoro-4-isopropoxyphenyl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effects on various cell lines, and relevant case studies.

- Chemical Formula : C12H14F2O2

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a difluorophenyl group with an isopropoxy substituent and a hydroxymethyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit certain enzymes involved in cancer cell proliferation, potentially by binding to active sites and blocking substrate access.

- Induction of Apoptosis : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

- Modulation of Signaling Pathways : It may interfere with signaling pathways crucial for cell survival and proliferation, particularly those involving growth factor receptors.

Anticancer Activity

Recent research has demonstrated the efficacy of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.075 | Induces apoptosis via caspase activation |

| Hs578T (Triple-negative breast) | 0.033 | Inhibits proliferation and induces apoptosis |

| A549 (Lung) | 0.1 | Disrupts cell cycle progression |

These findings indicate that the compound exhibits potent antiproliferative effects at nanomolar concentrations, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses:

- Cellular Models : Studies indicate that the compound reduces the production of pro-inflammatory cytokines in macrophage cultures.

- Mechanism : It appears to inhibit NF-kB signaling pathways, which are critical in mediating inflammation.

Case Studies

- In Vivo Studies : In mouse models bearing tumors, administration of this compound resulted in significant tumor shrinkage compared to control groups. The compound was well-tolerated with minimal toxicity observed at therapeutic doses .

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are essential for therapeutic applications .

Q & A

Q. What are effective synthetic routes for (3,5-Difluoro-4-isopropoxyphenyl)methanol?

- Methodological Answer : A common approach involves functionalizing the aromatic ring via nucleophilic substitution. For example, start with 3,5-difluoro-4-hydroxybenzaldehyde, react with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group. Subsequent reduction of the aldehyde to the methanol derivative can be achieved using NaBH₄ or LiAlH₄ in anhydrous THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Structural confirmation requires NMR (¹H/¹³C) and FTIR to verify fluorine substitution patterns and hydroxyl group integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of methanol/water (4:1 v/v) adjusted to pH 6.0 with phosphate buffer, as described in pharmacopeial protocols for related methanol derivatives .

- NMR : Analyze ¹H NMR in CDCl₃ for characteristic signals: δ 1.3–1.4 ppm (isopropyl CH₃), δ 4.5–4.7 ppm (methanol CH₂), and δ 6.8–7.2 ppm (aromatic protons). ¹⁹F NMR can confirm fluorine positions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 232.08 (calculated for C₁₀H₁₂F₂O₂).

Q. What stability considerations are critical for handling and storage?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methanol group. Avoid prolonged exposure to light or humidity, as fluorine substituents may hydrolyze under acidic/alkaline conditions. Stability testing under ICH Q1A guidelines (thermal, photolytic stress) is recommended, with periodic HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Use a factorial experimental design to evaluate variables:

- Temperature : Test 50–100°C for substitution efficiency.

- Solvent polarity : Compare DMF (high polarity) vs. acetonitrile (moderate) to balance reaction rate and side reactions.

- Catalyst : Screen Pd/C or CuI for coupling steps.

Monitor intermediates via TLC and optimize quenching/purification steps to isolate the target compound with >95% purity. Reference chromatographic retention modeling (e.g., pH and solvent gradients) for method validation .

Q. How can contradictory data on physical properties (e.g., solubility, melting point) be resolved?

- Methodological Answer : Reproduce experiments under controlled conditions:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–10) using saturation shake-flask methods.

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N₂ flow. Compare results with PubChem-deposited data for analogous compounds (e.g., (3,5-dichloro-4-methylphenyl)methanol, which has a reported mp of 92–94°C) .

Discrepancies may arise from polymorphic forms or impurities; X-ray crystallography can clarify structural variations .

Q. What advanced techniques are suitable for analyzing degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) or UV light (ICH Q1B).

- LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer with electrospray ionization. Fragment patterns can distinguish between oxidation (e.g., ketone formation) and hydrolysis (e.g., loss of isopropoxy group).

- Computational Modeling : Use DFT calculations to predict reactive sites and degradation kinetics .

Q. How can computational methods aid in understanding the compound’s reactivity in catalysis or drug design?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on fluorine’s electronegativity and steric effects from the isopropoxy group.

- Docking Studies : Use AutoDock Vina to predict binding affinities for receptors where similar methanol derivatives act as inhibitors (e.g., kinase domains).

Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines, as outlined in cytotoxicity protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.